molecular formula C14H25N3O2 B6301775 2-Methyl-acrylic acid 10-azido-decyl ester CAS No. 2301848-75-7

2-Methyl-acrylic acid 10-azido-decyl ester

Cat. No. B6301775
CAS RN: 2301848-75-7
M. Wt: 267.37 g/mol
InChI Key: NPTVSQUJHSXXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-acrylic acid 10-azido-decyl ester, also known as MADDE, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of acrylic acid and has been used in a variety of biochemical and physiological experiments. MADDE has the potential to be a useful tool in the laboratory, due to its high solubility and stability, as well as its ability to penetrate cell membranes.

Scientific Research Applications

2-Methyl-acrylic acid 10-azido-decyl ester has been used in a variety of scientific research applications. It has been used to study the effects of free radicals on cells, as well as to study the effects of drugs on the body. This compound has also been used to study the effects of hormones on cells, as well as to study the effects of genetic mutations on cells. Additionally, this compound has been used to study the effects of drugs on the brain, as well as to study the effects of environmental toxins on cells.

Mechanism of Action

2-Methyl-acrylic acid 10-azido-decyl ester works by penetrating cell membranes and binding to specific proteins. This binding triggers a reaction that results in the production of free radicals. These free radicals can then react with other molecules in the cell, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cells, as well as to induce cell death. This compound has also been shown to induce oxidative stress in cells, as well as to induce cell cycle arrest. Additionally, this compound has been shown to induce DNA damage, as well as to induce DNA repair.

Advantages and Limitations for Lab Experiments

2-Methyl-acrylic acid 10-azido-decyl ester has several advantages for lab experiments. It is highly soluble, stable, and can penetrate cell membranes. Additionally, this compound can be easily synthesized from acrylic acid. However, this compound also has several limitations. It has been shown to be toxic to cells, and can cause oxidative stress and DNA damage. Additionally, this compound can be difficult to synthesize in large quantities.

Future Directions

2-Methyl-acrylic acid 10-azido-decyl ester has potential for use in a variety of future scientific research applications. It could be used to study the effects of free radicals on cells, as well as to study the effects of environmental toxins on cells. This compound could also be used to study the effects of hormones on cells, as well as to study the effects of genetic mutations on cells. Additionally, this compound could be used to study the effects of drugs on the brain, as well as to study the effects of drugs on the body. Finally, this compound could be used to study the effects of antioxidants on cells, as well as to study the effects of dietary supplements on cells.

Synthesis Methods

2-Methyl-acrylic acid 10-azido-decyl ester can be synthesized from acrylic acid, which is the starting material. Acrylic acid is reacted with an alkyl halide, such as 10-azido-decyl bromide, to form an ester. This ester is then reacted with methyl iodide to form the desired this compound.

properties

IUPAC Name

10-azidodecyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-13(2)14(18)19-12-10-8-6-4-3-5-7-9-11-16-17-15/h1,3-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTVSQUJHSXXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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